molecular formula C10H12ClN3 B2975210 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride CAS No. 21541-12-8

4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride

Cat. No.: B2975210
CAS No.: 21541-12-8
M. Wt: 209.68
InChI Key: DYLCRTPHFRCWAT-UHFFFAOYSA-N
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Description

4-Methyl-5-phenyl-1H-imidazol-2-amine hydrochloride (CAS 21541-12-8) is a high-purity chemical reagent of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 10 H 12 ClN 3 and a molecular weight of 209.68 g/mol, serves as a valuable scaffold in the development of novel bioactive molecules . The core structure of this compound, the 1H-imidazol-2-amine, is a privileged pharmacophore in drug discovery. Research into analogous 4-phenyl-imidazole derivatives has demonstrated their potential as potent inhibitors of immunomodulatory enzymes like indoleamine 2,3-dioxygenase (IDO), a key therapeutic target in oncology for countering tumor-induced immune suppression . Furthermore, imidazole derivatives are extensively investigated for their broad pharmacological significance, including as potential antitumor, antimicrobial, and anti-inflammatory agents . The specific substitution pattern of the 4-methyl and 5-phenyl groups on the imidazole ring makes this compound a versatile intermediate for structure-activity relationship (SAR) studies. Researchers can functionalize the molecule to explore interactions with various biological targets, particularly by modifying the 2-amino group and the phenyl ring to enhance potency and selectivity . This product is provided for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

5-methyl-4-phenyl-1H-imidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H3,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLCRTPHFRCWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21541-12-8
Record name 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable aryl halide in the presence of a nickel catalyst. The reaction proceeds through a series of steps including addition to the nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Scientific Research Applications

4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride and related imidazole derivatives:

Compound Name Substituents (Imidazole Positions) Molecular Weight (g/mol) Key Properties/Applications References
4-Methyl-5-phenyl-1H-imidazol-2-amine HCl 4-Me, 5-Ph, 2-NH₂·HCl 209.46 Enhanced solubility via HCl salt; potential pharmaceutical intermediate
4,5-Diphenyl-1H-imidazol-2-amine 4-Ph, 5-Ph, 2-NH₂ 261.32 High lipophilicity; research chemical
5-Phenyl-1H-imidazol-2-amine 5-Ph, 2-NH₂ 159.18 Simpler structure; base for functionalization
SB 202190 monohydrochloride hydrate 4-(4-Fluorophenyl), 2-(4-hydroxyphenyl) 425.50 p38 MAP kinase inhibitor; biochemical tool
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole 4-Cl, 1-(4-Cl-Ph), 5-Ph 337.23 Electronegative Cl substituents; enhanced stability
Tizanidine-related compound B Benzothiadiazole-Cl, dihydroimidazole 295.75 Muscle relaxant; pharmaceutical use
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl Dihydroimidazole, 4-NH₂·HCl 197.66 Flexible ring; organic synthesis intermediate

Key Observations:

Chlorine substituents (e.g., in 4-chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole) increase molecular weight and may enhance metabolic stability .

Biological Activity :

  • Fluorophenyl and pyridinyl groups in SB 202190 enable kinase inhibition, highlighting how aromatic substituents influence target binding .
  • Tizanidine’s benzothiadiazole moiety demonstrates how bicyclic structures confer muscle-relaxant properties .

Analytical Methods: Hydrochloride salts (e.g., chlorphenoxamine HCl , dosulepin HCl ) are commonly analyzed via RP-HPLC, suggesting similar methods apply to the main compound.

Biological Activity

4-Methyl-5-phenyl-1H-imidazol-2-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its diverse biological roles. Its chemical formula is C10H11N3C_{10}H_{11}N_3, and it is often encountered as a hydrochloride salt, enhancing its solubility and bioavailability.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition : IDO is a critical enzyme involved in immune regulation and cancer progression. Studies have shown that derivatives of imidazole compounds can inhibit IDO activity, thereby enhancing anti-tumor immunity .
  • Antiviral Activity : The compound has shown promise in inhibiting various viral proteins, particularly in the context of HIV integrase interactions. The structural modifications on the imidazole ring contribute to its binding affinity to critical amino acid residues in the viral proteins .
  • Antifungal Properties : Compounds with similar imidazole structures have demonstrated antifungal activity against pathogens like Aspergillus fumigatus, indicating a broader spectrum of biological activity .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds.

Activity Target Effectiveness Reference
IDO InhibitionImmune modulationPotent (10-fold improvement over baseline)
Antiviral ActivityHIV Integrase>50% inhibition
Antifungal ActivityAspergillus fumigatusModerate effectiveness
ToxicityGeneral cytotoxicityCC50 > 200 µM

Case Studies

  • Cancer Treatment : A study focusing on IDO inhibitors demonstrated that 4-methyl-5-phenyl derivatives could significantly enhance T-cell responses in tumor microenvironments, suggesting a potential therapeutic role in cancer immunotherapy .
  • HIV Research : In a series of experiments aimed at disrupting HIV integrase interactions, several analogs of imidazole were tested, with some achieving up to 89% inhibition of integrase activity. These findings indicate that structural modifications can lead to enhanced antiviral efficacy .
  • Fungal Infections : Research into imidazole-containing chalcones has shown effectiveness against fungal pathogens, which could be extrapolated to similar compounds like 4-methyl-5-phenyl derivatives .

Q & A

Q. What are the recommended synthetic routes for 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization reactions using substituted precursors. A general approach involves refluxing a mixture of aminothiazolones or aryl-aminothiazolones with sodium acetate and a carbonyl-containing precursor (e.g., 3-formyl-indole derivatives) in acetic acid . Optimization includes:

  • Temperature control : Maintain reflux conditions (typically 100–120°C) to ensure complete cyclization.
  • Stoichiometry : Use a slight excess of the carbonyl precursor (1.1–1.2 equivalents) to drive the reaction to completion.
  • Purification : Recrystallize the product from DMF/acetic acid mixtures to remove unreacted starting materials .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the imidazole ring substitution pattern and amine hydrochloride formation. Discrepancies in peak splitting may indicate tautomeric forms or impurities .
  • Mass spectrometry : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak ([M+H]+^+) and isotopic distribution.
  • Elemental analysis : Confirm the chloride content via titration or ion chromatography .

Q. What are the standard protocols for crystallizing this compound, and how can crystallization failures be addressed?

  • Solvent selection : Use polar aprotic solvents like DMF or DMSO for initial crystallization attempts. If unsuccessful, try mixed solvents (e.g., ethanol/water) .
  • Temperature gradients : Slow cooling from 80°C to room temperature enhances crystal growth.
  • Common issues : Amorphous precipitates may arise from rapid cooling. Add seed crystals or use vapor diffusion methods to improve crystal quality .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered imidazole rings) be resolved during structural refinement?

  • Software tools : Use SHELXL for small-molecule refinement. For disordered regions, apply PART commands to model alternate conformers and constrain thermal parameters .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s void analysis to identify solvent-accessible regions .
  • Example : In a related imidazole derivative, a 5-nitro group caused ring distortion, resolved by refining anisotropic displacement parameters (ADPs) and using TWIN/BASF commands for twinned crystals .

Q. What strategies are effective for analyzing tautomerism or protonation state ambiguities in the imidazole ring?

  • Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to compare energy landscapes of tautomeric forms.
  • Experimental validation : Use 15N^{15}N-labeled NMR or X-ray charge density analysis to map electron distribution in the ring .
  • Case study : For 2-hydrazinyl-imidazole derivatives, pH-dependent 1H^1H NMR shifts (e.g., NH2_2 at δ 6.5–7.0 ppm) distinguish between neutral and protonated states .

Q. How can researchers design derivatives of this compound for biological activity studies (e.g., antimicrobial assays)?

  • Functionalization : Introduce substituents at the 4-methyl or 5-phenyl positions via Suzuki coupling or nucleophilic substitution. For example:
    • Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) enhance electrophilicity for covalent binding .
    • Hydrophobic moieties (e.g., biphenyl groups) improve membrane permeability .
  • Biological testing : Use MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria. Correlate logP values (calculated via ChemAxon) with activity trends .

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